Ethyl 3-(3-aminoazetidin-1-YL)benzoate hcl
Description
Ethyl 3-(3-aminoazetidin-1-YL)benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 3-aminoazetidine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
ethyl 3-(3-aminoazetidin-1-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-16-12(15)9-4-3-5-11(6-9)14-7-10(13)8-14;/h3-6,10H,2,7-8,13H2,1H3;1H |
InChI Key |
DGFUUOSNIVRCNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride typically involves the reaction of 3-(3-aminoazetidin-1-yl)benzoic acid with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. The benzoate moiety can interact with various enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 4-(Carbamoylamino)benzoate Derivatives
- Structure: These compounds possess a urea (carbamoylamino) group at the 4-position of the benzoate ester.
- Activity : Explored as inhibitors of aquaporin-3 and aquaporin-7, demonstrating the importance of urea groups in hydrogen bonding with water channels .
I-6501 and I-6602 (Ethyl Benzoate Derivatives with Isoxazole Substituents)
- Structure: I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) feature isoxazole-linked alkyl chains.
- Activity: These compounds were designed for unknown targets but highlight the role of lipophilic substituents in modulating bioavailability .
Ethyl 3-(2-Oxoimidazolidin-1-YL)benzoate
- Structure: Contains a 2-oxoimidazolidinone ring at the 3-position.
- Activity : Likely explored for its hydrogen-bonding capacity, similar to the azetidine group.
- Key Difference: The imidazolidinone’s carbonyl group introduces additional polarity, which may affect membrane permeability compared to the aminoazetidine’s amine functionality .
Ethyl 3-(Oxazol-5-YL)benzoate
- Structure : Substituted with an oxazole ring at the 3-position.
- Activity : Oxazole’s aromaticity and electron-rich nature make it a common motif in kinase inhibitors.
Physicochemical Properties
| Property | Target Compound | Ethyl 4-(Carbamoylamino)benzoate | Ethyl 3-(Oxazol-5-YL)benzoate |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (urea enhances polarity) | Low (aromatic oxazole) |
| logP | ~1.5 (estimated) | ~1.8 | ~2.3 |
| Stability | Stable in acidic conditions | Hydrolytically sensitive | Stable |
Table 2 : Comparative physicochemical properties. Sources: .
Biological Activity
Ethyl 3-(3-aminoazetidin-1-YL)benzoate HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:
- Chemical Formula : CHNO·HCl
- Molecular Weight : 240.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The azetidine moiety may facilitate binding to various protein targets, influencing their activity.
Enzyme Inhibition
Research indicates that compounds containing azetidine structures can inhibit enzymes such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to bacterial cell lysis and presents a potential avenue for developing antimicrobial agents.
Biological Activity and Efficacy
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism likely involves the disruption of cell wall synthesis.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of azetidine derivatives, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
